![molecular formula C14H9N3O3 B1285160 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 886685-00-3](/img/structure/B1285160.png)
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione" is a heterocyclic compound that belongs to the family of pyrrolopyrazines. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The structure of the compound suggests that it contains a pyrrolopyrazine core with an acetylphenyl substituent, which could influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives can be achieved through various methods. One approach involves the tandem post-Ugi cyclization and gold(I)-catalyzed annulation, which allows for the regioselective synthesis of functionalized pyrrolopyrazines . Another method includes the reaction of diethyl acetylenedicarboxylate with arylhydrazines, leading to polyfunctionalized pyrrolopyrazole derivatives . Additionally, palladium-catalyzed heteroannulation has been used to synthesize 6-substituted-5H-pyrrolopyrazines, starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes . These methods highlight the versatility and adaptability of synthetic strategies to access the pyrrolopyrazine scaffold.
Molecular Structure Analysis
The molecular structure of pyrrolopyrazines is characterized by a bicyclic system containing nitrogen atoms, which are crucial for their chemical behavior. The presence of substituents, such as the acetyl group, can significantly affect the electronic distribution within the molecule, potentially altering its reactivity and interaction with biological targets. The structure of related compounds has been confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis .
Chemical Reactions Analysis
Pyrrolopyrazines can undergo various chemical reactions due to their reactive sites. For instance, acetyl and iodo derivatives of related compounds have been synthesized by acetylation and iodination reactions, respectively . The reactivity of the pyrrolopyrazine core can also be modulated through palladium-catalyzed C-C and C-N bond formation, allowing for the introduction of different substituents at specific positions . These reactions expand the chemical diversity of the pyrrolopyrazine family and enable the exploration of their biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrazines are influenced by their molecular structure. The introduction of different substituents can lead to variations in solubility, melting points, and stability. The spectral characteristics of these compounds have been studied in various organic solvents, indicating that solvent polarity can affect their absorption and emission properties . Understanding these properties is essential for the development of pyrrolopyrazine-based drugs and materials.
Future Directions
properties
IUPAC Name |
6-(3-acetylphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-8(18)9-3-2-4-10(7-9)17-13(19)11-12(14(17)20)16-6-5-15-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLPQXIXJULFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=NC=CN=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

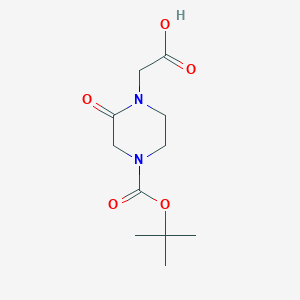
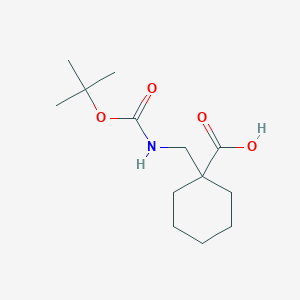
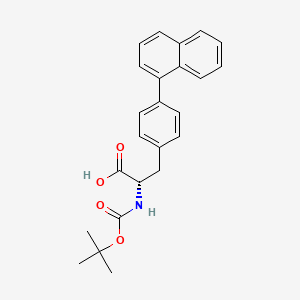
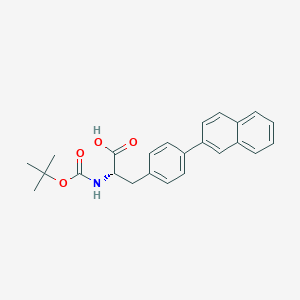
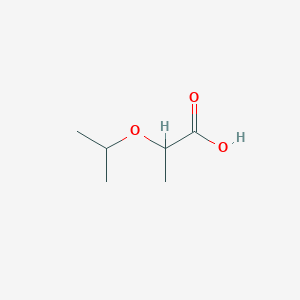

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)
![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)
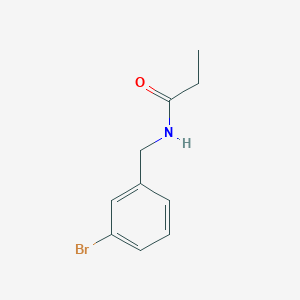
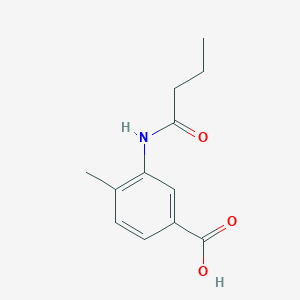
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)
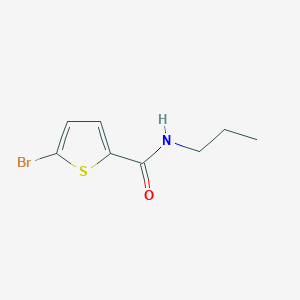
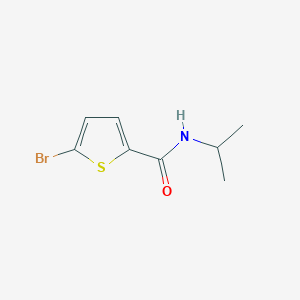
![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)